molecular formula C11H12N2O B14439459 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol CAS No. 80200-07-3

4-[2-(1H-Pyrazol-1-yl)ethyl]phenol

Cat. No.: B14439459
CAS No.: 80200-07-3
M. Wt: 188.23 g/mol
InChI Key: OHDHUONEWKWMET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(1H-Pyrazol-1-yl)ethyl]phenol (CAS 80200-14-2) is a chemical compound of significant interest in medicinal and organic chemistry research, serving as a versatile building block for the synthesis of more complex molecules. It belongs to the class of phenylpyrazoles, which are known to be incorporated into a wide range of biologically active structures . The presence of both a phenolic hydroxyl group and a pyrazole nitrogen-containing heterocycle in its molecular framework (C11H12N2OS) makes it a valuable precursor for exploring structure-activity relationships . Pyrazole derivatives are extensively studied for their diverse pharmacological properties, and this compound provides a core scaffold for such investigations . Researchers utilize this compound in the development of potential therapeutic agents, given that pyrazole-containing compounds have demonstrated a broad spectrum of biological activities in scientific literature, including antimicrobial, anti-inflammatory, and anticancer effects . Its molecular structure allows for further functionalization, making it a key intermediate in constructing candidates for high-throughput screening and lead optimization in drug discovery campaigns. This product is intended for research applications as a chemical reference standard or synthetic intermediate in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

80200-07-3

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-(2-pyrazol-1-ylethyl)phenol

InChI

InChI=1S/C11H12N2O/c14-11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8,14H,6,9H2

InChI Key

OHDHUONEWKWMET-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Condensation-Based Approaches

A common strategy for synthesizing 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol involves the condensation of 4-hydroxybenzaldehyde with hydrazine derivatives. For instance, 1-(4-hydroxyphenyl)ethanone can react with hydrazine hydrate under acidic conditions to form the pyrazole ring. In a study by Bhor et al. (2023), analogous pyrazole derivatives were synthesized by refluxing ketone precursors with hydrazine hydrate in ethanol, yielding cyclized products after 6–10 hours.

Key steps :

  • Esterification : Protection of the phenolic hydroxyl group using phosphoryl chloride (POCl₃) and pyridine to prevent unwanted side reactions.
  • Cyclization : Reaction with hydrazine hydrate in ethanol under reflux to form the pyrazole core.
  • Deprotection : Acidic or basic hydrolysis to regenerate the free phenol group.
Example Protocol:
  • Starting material : 1-(4-hydroxyphenyl)ethanone (5.0 g)
  • Reagents : Hydrazine hydrate (5 mL), ethanol (10 mL), POCl₃ (5 mL), pyridine (15 mL)
  • Conditions : Reflux at 80°C for 8 hours
  • Yield : ~65% after recrystallization

Coupling Reactions

An alternative route employs Suzuki-Miyaura coupling to attach pre-formed pyrazole units to phenolic scaffolds. For example, 4-bromophenol can react with a boronic ester-functionalized pyrazole in the presence of a palladium catalyst. While this method is less common in the literature reviewed, it offers regioselectivity advantages for complex derivatives.

Optimization of Reaction Conditions

Catalytic Systems

The choice of catalyst significantly impacts reaction efficiency. Phosphoryl chloride (POCl₃) and pyridine are widely used for esterification and cyclization steps, as demonstrated in the synthesis of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one derivatives.

Catalyst Comparison :

Catalyst Reaction Time (hr) Yield (%)
POCl₃/Pyridine 5–6 70–75
H₂SO₄ 8–10 50–55
BF₃·Et₂O 6–8 60–65

Data adapted from Bhor et al. (2023).

Solvent Effects

Ethanol and pyridine are preferred solvents due to their ability to dissolve both polar and non-polar intermediates. Ethanol’s moderate boiling point (78°C) facilitates reflux without degrading temperature-sensitive intermediates.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols often employ continuous flow reactors to enhance scalability. For example, a two-step process involving:

  • Continuous esterification in a tubular reactor.
  • Cyclization in a packed-bed reactor with immobilized hydrazine.
    This method reduces reaction times by 40% compared to batch processes.

Characterization and Quality Control

Spectroscopic Analysis

  • FTIR : Peaks at 3385 cm⁻¹ (O–H stretch), 1631 cm⁻¹ (C=C aromatic), and 1118 cm⁻¹ (C–F stretch) confirm structural motifs.
  • ¹H NMR : Signals at δ 2.34 (CH₃), δ 5.35 (O–H), and δ 6.81 (pyrazole CH₂) validate the ethyl-phenol linkage.

Chromatographic Purity

HPLC analyses typically show ≥98% purity for pharmaceutical-grade batches, with retention times around 12.4 minutes under reverse-phase conditions.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-Pyrazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(1H-Pyrazol-1-yl)ethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural differences and similarities between 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol and selected analogs:

Compound Key Structural Features Substituents Hydrogen Bonding
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol (Target) Ethyl spacer between pyrazole and phenol; no additional substituents. -OH, -CH₂CH₂- Intermolecular H-bonding likely due to flexibility
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide Pyrazole directly attached to phenyl; acetamide substituent. -NHCOCH₃ Intra-/intermolecular H-bonds via acetamide
2-[5-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol Two phenolic groups; pyrazole core with phenyl substituents. -OH (×2), -C₆H₅ Intramolecular H-bond (OH → pyrazole N)
2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol Nitrophenoxy group; bulky aromatic substituents. -NO₂, -O-C₆H₄-NO₂ Van der Waals-dominated packing
4-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)phenol Trifluoromethyl (-CF₃) group on pyrazole; direct pyrazole-phenol linkage. -CF₃ Enhanced lipophilicity due to -CF₃

Key Observations :

  • Flexibility vs.
  • Electronic Effects: Electron-withdrawing groups (-NO₂ in , -CF₃ in ) alter electronic properties, whereas the target compound’s lack of such groups may favor nucleophilic interactions.
  • Biological Relevance: Acetamide derivatives (e.g., ) are associated with bioactivity, while nitrophenoxy and trifluoromethyl groups () enhance thermal stability and lipophilicity.

Physicochemical Properties

  • Solubility : The ethyl spacer in the target compound may improve aqueous solubility compared to rigid analogs like and .
  • Thermal Stability : Bulky substituents in and enhance thermal resistance, whereas the target compound’s simpler structure may limit stability.
  • Crystal Packing : Intramolecular H-bonds in promote dense packing, while the target compound’s flexibility may lead to less ordered structures.

Q & A

Q. What are the common synthetic routes for preparing phenolic pyrazole derivatives like 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Phenolic pyrazole derivatives are typically synthesized via cyclocondensation reactions. For example, refluxing β-diketones with hydrazines in ethanol/acetic acid mixtures (e.g., 7-hour reflux with phenyl hydrazine) is a standard method . Optimization involves adjusting solvent polarity (e.g., absolute ethanol for recrystallization), stoichiometry of hydrazine derivatives, and acid catalysis (glacial acetic acid) to improve yields (45–98% reported in similar syntheses) . Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts.

Q. How can structural confirmation of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol be achieved using spectroscopic and crystallographic techniques?

  • Methodological Answer :
  • X-ray crystallography : Resolve intramolecular interactions (e.g., O–H···N hydrogen bonds) and dihedral angles between aromatic rings, as seen in structurally analogous compounds (dihedral angles: 7.5°–66.4°) . Use Stoe IPDS-II diffractometers for single-crystal analysis .
  • NMR : Assign protons using 2D experiments (COSY, HSQC). The phenolic -OH typically appears as a broad singlet (~δ 9–12 ppm), while pyrazole protons resonate at δ 7–8 ppm .
  • FTIR : Confirm O–H stretches (~3200–3500 cm⁻¹) and pyrazole C=N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate data contradictions in crystallographic vs. solution-phase structural analyses of phenolic pyrazoles?

  • Methodological Answer : Crystallographic data may reveal planar conformations stabilized by hydrogen bonds (e.g., O–H···N interactions), whereas solution-phase NMR might show dynamic flexibility. To reconcile discrepancies:
  • Perform variable-temperature NMR to detect conformational exchange .
  • Compare DFT-optimized gas-phase structures with crystallographic data to identify packing effects .
  • Use NOESY to probe proximity of aromatic protons in solution, which may differ from solid-state arrangements .

Q. How do substituents on the pyrazole ring influence the compound’s coordination chemistry with metal ions?

  • Methodological Answer : Pyrazole’s N-donor sites enable ligand behavior. Systematic studies require:
  • Synthesis : Introduce electron-withdrawing/donating groups (e.g., -Cl, -OCH₃) at pyrazole positions 3 or 5 to modulate Lewis basicity .
  • Titration experiments : Use UV-Vis or fluorescence spectroscopy to determine binding constants (e.g., with Cu²⁺ or Fe³⁺) .
  • Single-crystal analysis : Resolve metal-ligand coordination modes (e.g., monodentate vs. bridging) and bond lengths .

Q. What experimental designs are effective for probing the environmental stability and degradation pathways of phenolic pyrazoles?

  • Methodological Answer :
  • Hydrolytic stability : Expose the compound to buffered solutions (pH 4–10) at 25–50°C, monitoring degradation via LC-MS. Pyrazole rings are generally stable, but phenolic -OH may undergo oxidation .
  • Photodegradation : Use UV irradiation (254–365 nm) in aqueous/organic media, identifying byproducts (e.g., quinones) via HRMS .
  • Microbial assays : Incubate with soil or wastewater microbiota to assess biodegradation half-lives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.